Cas no 1805407-10-6 (2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid)

2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid
-
- インチ: 1S/C9H3F6NO4/c10-8(11,12)4-2-6(16(19)20)5(9(13,14)15)1-3(4)7(17)18/h1-2H,(H,17,18)
- InChIKey: ODOQETMKZJEXOP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C(F)(F)F)=CC=1C(=O)O)[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 302.997
- どういたいしつりょう: 302.997
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 83.1
2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013009211-1g |
2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid |
1805407-10-6 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2,5-Bis(trifluoromethyl)-4-nitrobenzoic acidに関する追加情報
Exploring the Properties and Applications of 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid (CAS No. 1805407-10-6)
2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid (CAS No. 1805407-10-6) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique trifluoromethyl and nitro functional groups, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid due to its potential applications in drug discovery and material innovation.
The molecular structure of 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid features two trifluoromethyl groups and a nitro group attached to a benzoic acid backbone. This arrangement imparts unique electronic and steric properties, making it an excellent candidate for use in cross-coupling reactions and catalysis. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which is particularly beneficial in the design of bioactive molecules. As a result, 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid is often explored in the synthesis of pharmaceutical intermediates and agrochemicals.
One of the most compelling aspects of 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid is its role in drug discovery. The compound's ability to act as a building block for more complex molecules has made it a subject of interest in the development of new therapeutic agents. For instance, researchers are investigating its potential in creating anti-inflammatory drugs and antiviral compounds. The nitro group in the molecule can be reduced to an amine, opening up pathways for further functionalization and diversification of the chemical structure.
In addition to its pharmaceutical applications, 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid is also utilized in the field of advanced materials. Its robust chemical framework makes it suitable for incorporation into polymers and coating materials, where it can enhance durability and resistance to environmental degradation. The compound's fluorine content contributes to its thermal stability, making it a candidate for high-performance materials used in extreme conditions.
The synthesis of 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid typically involves multi-step organic reactions, including nitration and trifluoromethylation. These processes require precise control of reaction conditions to achieve high yields and purity. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for producing this compound, aligning with the growing demand for environmentally friendly chemical processes.
From a commercial perspective, the demand for 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid is steadily increasing, driven by its versatile applications. Suppliers and manufacturers are focusing on scaling up production while maintaining stringent quality standards. The compound is often listed under various synonyms, such as 4-nitro-2,5-bis(trifluoromethyl)benzoic acid, which can be useful for researchers conducting literature reviews or sourcing materials.
For those working with 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid, it is essential to handle the compound with care, adhering to standard laboratory safety protocols. While it is not classified as a hazardous material, proper storage and handling are necessary to ensure its stability and longevity. The compound is typically supplied as a crystalline solid and should be stored in a cool, dry place, protected from light and moisture.
In conclusion, 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid (CAS No. 1805407-10-6) represents a fascinating example of how specialized organic compounds can drive innovation across multiple industries. Its unique chemical properties and broad applicability make it a valuable asset in pharmaceutical research, material science, and beyond. As scientific advancements continue to unfold, the potential uses of this compound are likely to expand, further solidifying its importance in modern chemistry.
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